1-(6-Methylpyridin-2-yl)-3-(1-phenylethyl)thiourea
Overview
Description
N-(6-methyl-2-pyridinyl)-N’-(1-phenylethyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methyl-2-pyridinyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 1-phenylethylamine in the presence of a thiocyanate source. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods: On an industrial scale, the production of N-(6-methyl-2-pyridinyl)-N’-(1-phenylethyl)thiourea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Types of Reactions:
Oxidation: N-(6-methyl-2-pyridinyl)-N’-(1-phenylethyl)thiourea can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: N-(6-methyl-2-pyridinyl)-N’-(1-phenylethyl)thiourea can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other thiol-containing enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(6-methyl-2-pyridinyl)-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to the active sites of enzymes, such as urease, through hydrogen bonding and hydrophobic interactions.
Pathways Involved: By inhibiting enzyme activity, the compound can disrupt metabolic pathways, leading to various biological effects. For example, inhibition of urease can reduce the production of ammonia, which is beneficial in treating certain medical conditions.
Comparison with Similar Compounds
N-(6-methyl-2-pyridinyl)-N’-(1-phenylethyl)thiourea can be compared with other thiourea derivatives to highlight its uniqueness:
Similar Compounds: N-phenylthiourea, N,N’-diphenylthiourea, N-(2-pyridinyl)-N’-phenylthiourea.
Uniqueness: The presence of the 6-methyl-2-pyridinyl group and the 1-phenylethyl group in N-(6-methyl-2-pyridinyl)-N’-(1-phenylethyl)thiourea imparts unique steric and electronic properties, making it distinct from other thiourea derivatives
Properties
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(1-phenylethyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11-7-6-10-14(16-11)18-15(19)17-12(2)13-8-4-3-5-9-13/h3-10,12H,1-2H3,(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBHZCJZMLVKFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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